ST1936 Oxalate: A Technical Guide to its Mechanism of Action as a 5-HT6 Receptor Agonist
ST1936 Oxalate: A Technical Guide to its Mechanism of Action as a 5-HT6 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST1936 oxalate (B1200264) is a potent and selective full agonist of the serotonin-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its activity has been implicated in various physiological processes, including cognition and mood regulation. This technical guide provides a comprehensive overview of the mechanism of action of ST1936, detailing its binding affinity, downstream signaling pathways, and functional outcomes. The information presented herein is intended to support further research and drug development efforts targeting the 5-HT6 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ST1936, providing a comparative overview of its binding affinity and functional potency.
Table 1: Receptor Binding Affinity of ST1936
| Receptor | Species | Ki (nM) | Reference |
| 5-HT6 | Human | 13 | [1] |
| 5-HT6 | Human | 28.8 | [2] |
| 5-HT7 | Human | 168 | [1] |
| 5-HT2B | Human | 245 | [1] |
| α2-adrenergic | Human/Rat | 300 | [1] |
Table 2: In Vivo Effects of ST1936 on Neurotransmitter Levels
| Brain Region | Neurotransmitter | Effect | Dose (mg/kg, i.p.) | Reference |
| Nucleus Accumbens Shell | Dopamine (B1211576) | Dose-dependent increase | 5, 10, 20 | [3] |
| Nucleus Accumbens Shell | Noradrenaline | Dose-dependent increase | 5, 10, 20 | [3] |
| Medial Prefrontal Cortex | Dopamine | Dose-dependent increase | 5, 10, 20 | [3] |
| Medial Prefrontal Cortex | Noradrenaline | Dose-dependent increase | 5, 10, 20 | [3] |
| Nucleus Accumbens Core | Dopamine | Minor increase | 5, 10, 20 | [3] |
Signaling Pathways
ST1936, as a full agonist of the 5-HT6 receptor, activates multiple downstream signaling cascades. The primary pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, ST1936 stimulates G-protein independent pathways, including the activation of Fyn kinase and the extracellular signal-regulated kinase 1/2 (ERK1/2).
Canonical Gs-cAMP Signaling Pathway
Fyn Kinase and ERK1/2 Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ST1936.
Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of ST1936 for the human 5-HT6 receptor.
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Materials:
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HEK293 cells stably expressing the human 5-HT6 receptor.
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[3H]-LSD (radioligand).
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ST1936 oxalate (test compound).
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Methiothepin (non-specific binding control).
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Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
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Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Scintillation cocktail.
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Procedure:
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Prepare cell membranes from HEK293 cells expressing the 5-HT6 receptor.
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In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LSD, and varying concentrations of ST1936.
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For total binding, omit the test compound. For non-specific binding, add a high concentration of methiothepin.
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Add the cell membrane preparation to each well to initiate the binding reaction.
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Incubate at 37°C for 60 minutes.
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Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the specific binding and determine the IC50 value of ST1936.
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Calculate the Ki value using the Cheng-Prusoff equation.
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cAMP Accumulation Assay
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Objective: To measure the functional agonistic activity of ST1936 by quantifying its effect on intracellular cAMP levels.
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Materials:
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HEK293 cells expressing the 5-HT6 receptor.
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ST1936 oxalate.
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Forskolin (positive control).
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cAMP assay kit (e.g., HTRF, AlphaScreen).
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Procedure:
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Seed cells in a 96-well or 384-well plate and culture overnight.
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Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor.
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Add varying concentrations of ST1936 to the wells.
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Incubate for a specified time (e.g., 30 minutes) at 37°C.
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Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen assay kit.
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Generate a dose-response curve and determine the EC50 value for ST1936.
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Intracellular Calcium Mobilization Assay
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Objective: To assess the effect of ST1936 on intracellular calcium levels.
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Materials:
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Cells expressing the 5-HT6 receptor.
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ST1936 oxalate.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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Procedure:
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Load the cells with the calcium-sensitive dye.
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Wash the cells to remove excess dye.
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Add varying concentrations of ST1936 to the cells.
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Measure the fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities.
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Determine the peak fluorescence response for each concentration and generate a dose-response curve to calculate the EC50 value.
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Fyn Kinase and ERK1/2 Phosphorylation Assay (Western Blot)
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Objective: To determine the effect of ST1936 on the phosphorylation status of Fyn kinase and ERK1/2.
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Materials:
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Cells expressing the 5-HT6 receptor.
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ST1936 oxalate.
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Lysis buffer with protease and phosphatase inhibitors.
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Primary antibodies: anti-phospho-Fyn, anti-Fyn, anti-phospho-ERK1/2, anti-ERK1/2.
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
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Procedure:
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Treat cells with varying concentrations of ST1936 for a specified time.
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Lyse the cells and determine the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with the primary antibody against the phosphorylated protein.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the chemiluminescent signal.
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Strip the membrane and re-probe with the antibody against the total protein to normalize the data.
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Quantify the band intensities to determine the fold-change in phosphorylation.
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In Vivo Microdialysis
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Objective: To measure the effect of ST1936 on extracellular levels of dopamine and noradrenaline in specific brain regions of freely moving animals.
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Materials:
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Laboratory rats or mice.
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ST1936 oxalate.
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Microdialysis probes and guide cannulae.
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Perfusion fluid (artificial cerebrospinal fluid).
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HPLC system with electrochemical detection.
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Procedure:
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Surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
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After a recovery period, insert a microdialysis probe through the guide cannula.
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Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
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Collect baseline dialysate samples.
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Administer ST1936 (e.g., via intraperitoneal injection).
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Continue to collect dialysate samples at regular intervals.
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Analyze the concentration of dopamine and noradrenaline in the dialysate samples using HPLC-ECD.
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Express the post-injection neurotransmitter levels as a percentage of the baseline.
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Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of experiments to characterize the mechanism of action of a novel 5-HT6 receptor agonist like ST1936.
Conclusion
ST1936 oxalate is a valuable pharmacological tool for investigating the roles of the 5-HT6 receptor. Its well-characterized mechanism of action, involving both canonical and non-canonical signaling pathways, provides a solid foundation for its use in preclinical studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of 5-HT6 receptor agonists in various neurological and psychiatric disorders.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A microdialysis study of ST1936, a novel 5-HT6 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
